molecular formula C16H18N2O B14491846 4-Amino-N-ethyl-N-(3-methylphenyl)benzamide CAS No. 65270-06-6

4-Amino-N-ethyl-N-(3-methylphenyl)benzamide

Cat. No.: B14491846
CAS No.: 65270-06-6
M. Wt: 254.33 g/mol
InChI Key: ROSSQWUXNGYZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethyl-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethyl group, and a methyl-substituted phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-N-(3-methylphenyl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high selectivity and yield . The reaction conditions include maintaining a constant temperature and using a magnetic stirring device to ensure proper mixing of reagents.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction parameters, leading to higher yields and better product quality. The use of microreactors also facilitates the scaling up of the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro compounds can be reduced back to amino derivatives.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-N-ethyl-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(4-Methylphenyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)benzamide

Uniqueness

4-Amino-N-ethyl-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65270-06-6

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-amino-N-ethyl-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C16H18N2O/c1-3-18(15-6-4-5-12(2)11-15)16(19)13-7-9-14(17)10-8-13/h4-11H,3,17H2,1-2H3

InChI Key

ROSSQWUXNGYZMD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.